molecular formula C21H24O3 B11153180 3-ethoxy-2-hexyl-6H-benzo[c]chromen-6-one

3-ethoxy-2-hexyl-6H-benzo[c]chromen-6-one

Cat. No.: B11153180
M. Wt: 324.4 g/mol
InChI Key: VRKWFFCZWWMJJT-UHFFFAOYSA-N
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Description

3-ethoxy-2-hexyl-6H-benzo[c]chromen-6-one is a derivative of 6H-benzo[c]chromen-6-one, a compound known for its diverse biological activities. This compound is part of a class of molecules that have shown potential in various pharmacological applications, particularly as inhibitors of phosphodiesterase II .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-2-hexyl-6H-benzo[c]chromen-6-one typically involves the alkoxylation of 6H-benzo[c]chromen-6-one derivatives. One common method includes the use of 2-(2-bromoethyl)-1,3-dioxolane as a starting material, which undergoes a series of reactions to yield the desired product . The reaction conditions often involve the use of solvents like chlorobenzene and catalysts such as aluminum chloride (AlCl3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-2-hexyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of 6H-benzo[c]chromen-6-one, each with unique biological activities. These derivatives are often evaluated for their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 3-ethoxy-2-hexyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets, such as phosphodiesterase II. By inhibiting this enzyme, the compound can modulate various signaling pathways, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but the compound’s ability to cross the blood-brain barrier makes it a promising candidate for treating central nervous system disorders .

Properties

Molecular Formula

C21H24O3

Molecular Weight

324.4 g/mol

IUPAC Name

3-ethoxy-2-hexylbenzo[c]chromen-6-one

InChI

InChI=1S/C21H24O3/c1-3-5-6-7-10-15-13-18-16-11-8-9-12-17(16)21(22)24-20(18)14-19(15)23-4-2/h8-9,11-14H,3-7,10H2,1-2H3

InChI Key

VRKWFFCZWWMJJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC)OC(=O)C3=CC=CC=C32

Origin of Product

United States

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